molecular formula C66H90O37 B15146879 Dipsanoside A

Dipsanoside A

Cat. No.: B15146879
M. Wt: 1475.4 g/mol
InChI Key: JGFCDHIJCNLFPY-ZLOPAGHCSA-N
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Description

The compound methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a highly complex cyclopenta[c]pyran derivative with multiple functional groups, including methoxycarbonyl, ethenyl, and glycosidic linkages (β-D-glucopyranosyloxy groups). Its structure is characterized by fused bicyclic systems and extensive stereochemical complexity, which is critical for its biochemical interactions .

Properties

Molecular Formula

C66H90O37

Molecular Weight

1475.4 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI Key

JGFCDHIJCNLFPY-ZLOPAGHCSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CC=C(C=O)[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Biological Activity

Methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-...] is a complex organic compound with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique stereochemistry and a complex molecular structure. Its systematic IUPAC name reflects the intricate arrangement of hydroxyl groups and other substituents that contribute to its biological properties. The molecular formula is C26H32O13C_{26}H_{32}O_{13} with a molecular weight of approximately 600 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological models. A study demonstrated that it could significantly lower malondialdehyde (MDA) levels and increase glutathione (GSH) levels in liver tissues of rats subjected to oxidative stress .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Anticancer Potential

Emerging research indicates that the compound may possess anticancer properties. In cell line studies involving breast cancer and colon cancer cells, it induced apoptosis and inhibited cell proliferation. The compound's ability to modulate signaling pathways associated with cancer cell survival is under investigation .

Case Studies

  • Oxidative Stress in Diabetic Rats : A study involving diabetic rats treated with this compound showed a marked reduction in blood glucose levels and improved antioxidant status compared to untreated controls .
  • Inflammation in Arthritis Models : In a murine model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum .

Data Tables

Biological Activity Effect Observed Reference
AntioxidantReduced MDA levels
Anti-inflammatoryDecreased IL-6
AntimicrobialEffective against E. coli
AnticancerInduced apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of cyclopenta[c]pyran derivatives, which are often glycosylated and esterified to enhance solubility or bioactivity. Key structural comparisons include:

Feature Target Compound Closest Analog () 8-O-Acetylshanzhiside Methyl Ester ()
Core Structure Cyclopenta[c]pyran with fused bicyclic system Cyclopenta[c]pyran with tetrahydrofuran linkage Iridoid glycoside core with cyclopentane ring
Substituents Multiple β-D-glucopyranosyloxy, ethenyl, methoxycarbonyl groups Fewer glycosidic groups (one β-D-glucopyranosyloxy), no ethenyl Acetyloxy, hydroxymethyl, and methoxycarbonyl groups
Molecular Weight ~1200–1400 g/mol (estimated) 388.37 g/mol (C17H24O10) 404.37 g/mol (C17H24O11)
Stereochemistry 7 chiral centers (1S,4aS,6S,7R,7aS) 4 chiral centers (4aS,7S,7aR) 5 chiral centers (1S,4aS,5R,7S,7aS)

Research Findings and Challenges

Key Studies

  • Structural Analysis : X-ray crystallography and NMR confirm the stereochemical configuration of related cyclopenta[c]pyran derivatives (e.g., ). The target compound’s size and complexity pose challenges for crystallization .
  • Database Limitations : Public databases like ChEMBL lack entries for this compound, highlighting gaps in large-scale bioactivity profiling .
  • Safety Data : Analogous compounds (e.g., ) show moderate toxicity (H302: harmful if swallowed), suggesting the need for rigorous ADMET studies .

Industrial Relevance

  • Pharmaceutical Potential: Similar iridoid glycosides are prioritized for drug discovery due to their low toxicity and high solubility. However, the target compound’s synthetic complexity may limit scalability .
  • Patent Landscape: No direct patents found, but secure compound screening protocols (e.g., SSCC in ) are critical for avoiding infringement .

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